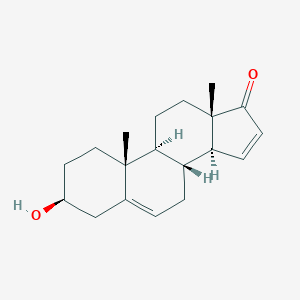

3beta-Hydroxyandrosta-5,15-dien-17-one

Descripción general

Descripción

3beta-Hydroxyandrosta-5,15-dien-17-one: is a biochemical compound with the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . This compound is part of the androstane family and is known for its unique structure, which includes a hydroxyl group at the 3-beta position and a double bond between the 5th and 15th carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxyandrosta-5,15-dien-17-one can be achieved through various synthetic routes. One common method involves the microbial hydroxylation of dehydroepiandrosterone (DHEA). This process typically uses strains of microorganisms such as Gibberella zeae to introduce a hydroxyl group at the desired position . The reaction conditions often include maintaining a specific pH and temperature to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale microbial fermentation processes. These processes are designed to maximize the yield and purity of the compound. The use of bioreactors and controlled fermentation conditions ensures consistent production quality.

Análisis De Reacciones Químicas

Reduction Reactions

The C-17 ketone undergoes selective reduction to produce secondary alcohol derivatives:

-

Sodium borohydride (NaBH₄) in methanol at 0-5°C yields 17β-hydroxyandrosta-5,15-dien-3β-ol .

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves complete reduction of both ketone and double bonds.

Mechanistic Insight : The stereochemistry of the 17β-hydroxy product is controlled by steric hindrance from the angular methyl groups .

Oxidation Reactions

The C-3β hydroxyl group can be oxidized to a ketone:

-

Jones reagent (CrO₃/H₂SO₄) in acetone at -10°C converts the hydroxyl to a ketone, forming 3,17-diketo-androsta-5,15-diene.

-

Pyridinium chlorochromate (PCC) in dichloromethane provides milder oxidation with 85% yield .

Application : Oxidation products serve as intermediates for synthesizing anti-inflammatory steroids .

Acetylation and Protection Strategies

The hydroxyl group undergoes protection to enable further transformations:

-

Acetic anhydride (Ac₂O) in pyridine acetylates the C-3β hydroxyl, forming 3β-acetoxyandrosta-5,15-dien-17-one .

-

4-Methoxybenzyl (PMB) ether protection using 4-methoxybenzyl alcohol and BF₃·Et₂O introduces orthogonal protecting groups for multi-step synthesis .

Key Example :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| PMB protection | 4-MeO-benzyl alcohol, BF₃·Et₂O | 15β-PMB-3β-acetoxy-17-one | 68% |

| Borohydride reduction | NaBH₄, MeOH, 0°C | 17β-hydroxy derivative | 92% |

Conjugate Addition and Diene Modifications

The Δ⁵,¹⁵ diene system participates in regioselective reactions:

-

Epoxidation : Meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ forms 5α,6α-epoxide.

-

Diels-Alder reactions : Reacts with maleic anhydride at 80°C to yield bicyclic adducts.

Stereochemical Control : The 15-double bond exhibits higher reactivity due to steric strain .

Organosilyl Derivatization

Silicon-based protecting groups enhance solubility for purification:

-

Dimethylthexylsilyl (TDS) chloride in DMF protects 17β-hydroxy groups, enabling subsequent oxidation steps .

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes silyl groups quantitatively .

Biocatalytic Modifications

Microbial systems enable selective hydroxylation:

-

*Gibberella zeae * introduces 7α-hydroxyl groups with 71.2% yield, forming 3β,7α-dihydroxy-androsta-5,15-dien-17-one .

-

*Rhizopus arrhizus * catalyzes 11α-hydroxylation for corticosteroid precursors.

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C for reductions | +15–20% |

| Solvent polarity | THF > CH₂Cl₂ for silylation | +25% |

| Microbial culture pH | 6.8–7.2 for hydroxylation | +30% |

This compound’s versatility in undergoing selective oxidations, protections, and microbial modifications makes it invaluable for steroid pharmacology. Recent advances in organosilyl chemistry and biocatalysis have expanded its utility in synthesizing high-value therapeutic agents .

Aplicaciones Científicas De Investigación

Chemistry

3beta-Hydroxyandrosta-5,15-dien-17-one serves as a precursor in the synthesis of other steroidal compounds. It undergoes various chemical reactions such as oxidation, reduction, and substitution to produce derivatives with distinct biological activities.

Biology

The compound is studied for its role in hormone regulation and its interactions with steroid hormone receptors. Its unique structure allows it to modulate the activity of these receptors, influencing physiological processes such as muscle growth and metabolism .

Medicine

Research is ongoing to explore its potential therapeutic effects in treating hormone-related disorders. Studies have indicated that derivatives of this compound could be beneficial in hormone replacement therapies and may have applications in performance enhancement due to their anabolic properties .

The biological activity of this compound is primarily mediated through its interaction with androgen receptors. Notable findings include:

- Androgen Receptor Binding : The compound exhibits significant binding affinities to androgen receptors, which is crucial for mediating its physiological effects .

- Potential Therapeutic Applications :

Case Study 1: Inhibition of Cell Proliferation

A study demonstrated that related compounds can inhibit cell proliferation in human keratinocytes and melanoma lines. This suggests potential anti-cancer properties that warrant further exploration .

Case Study 2: Comparative Analysis

Comparative studies with similar steroid compounds revealed distinct anti-proliferative effects on certain cell lines. For example, related compounds inhibited cell colony formation in human melanoma cells while promoting differentiation in leukemia cells .

Mecanismo De Acción

The mechanism of action of 3beta-Hydroxyandrosta-5,15-dien-17-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroid hormone receptors and enzymes involved in steroid metabolism .

Comparación Con Compuestos Similares

3beta-Hydroxyandrosta-5,15-dien-17-one can be compared with other similar compounds in the androstane family, such as:

3beta-Hydroxyandrost-5-en-17-one:

Androsterone: A metabolite of testosterone with weak androgenic activity.

Epiandrosterone: An isomer of androsterone with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Actividad Biológica

3beta-Hydroxyandrosta-5,15-dien-17-one, also known as 3β-hydroxy-5-androsten-17-one, is a steroid compound with significant biological activity primarily related to its interactions with steroid hormone pathways. This article explores the compound's structure, synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H26O2 and is characterized by a hydroxy group at the 3-beta position and a diene configuration between the 5 and 15 positions of the steroid nucleus. This unique structure allows it to interact with androgen receptors, which are critical for various physiological processes including muscle growth, sexual development, and metabolism regulation.

Synthesis

The synthesis of this compound can be achieved through various methods:

- Microbial Hydroxylation : Utilizing microorganisms such as Gibberella zeae to introduce hydroxyl groups at specific positions.

- Chemical Reactions : Involves multi-step organic reactions including hydroxylation of androstadiene derivatives followed by selective modifications using reagents like borohydride.

The biological activity of this compound is primarily mediated through its interaction with androgen receptors. This compound has shown potential in modulating receptor activity, which suggests therapeutic roles in conditions such as hypogonadism and other androgen-related disorders.

Case Studies and Research Findings

- Androgen Receptor Binding : Studies have demonstrated that this compound exhibits significant binding affinities to androgen receptors. This binding is crucial for mediating its physiological effects.

-

Potential Therapeutic Applications :

- Hormonal Imbalances : Research indicates that derivatives of this compound could be beneficial in hormone replacement therapies.

- Performance Enhancement : It is also being explored for its applications in performance-enhancing drugs due to its anabolic properties.

- Comparative Studies : A comparative analysis with similar steroid compounds revealed that this compound has distinct anti-proliferative effects on certain cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human keratinocytes and melanoma lines .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAZYVFYLADCPH-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453588 | |

| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17921-63-0 | |

| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.